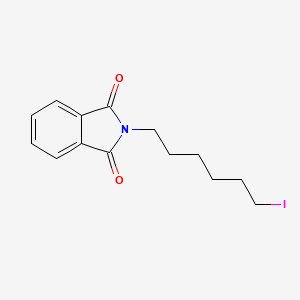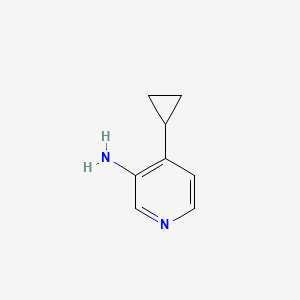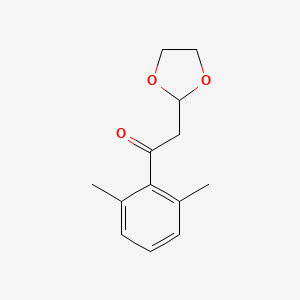![molecular formula C11H10BrN B1444685 [1-(4-Bromophenyl)cyclopropyl]acetonitrile CAS No. 1282659-26-0](/img/structure/B1444685.png)
[1-(4-Bromophenyl)cyclopropyl]acetonitrile
Overview
Description
1-(4-Bromophenyl)cyclopropyl]acetonitrile, also known as 4-BPCA, is an organic compound that has been studied for its potential applications in the field of scientific research. It is a colorless liquid with a molecular weight of 238.12 g/mol and a melting point of -43 °C. 4-BPCA is a cyclopropyl derivative of acetonitrile, a compound that is commonly used in organic synthesis. Due to its unique structure and properties, 4-BPCA has been studied extensively for its potential use in various scientific research applications.
Scientific Research Applications
Safe Generation and Applications in Organic Synthesis
[1-(4-Bromophenyl)cyclopropyl]acetonitrile is recognized for its potential in organic synthesis, especially in the context of creating nitrile-substituted cyclopropanes. The research highlights a method for the transient and safe generation of diazo acetonitrile, a precursor to [1-(4-Bromophenyl)cyclopropyl]acetonitrile. This method facilitates iron-catalyzed cyclopropanation and cyclopropenation reactions, enabling the gram-scale synthesis of cyclopropyl nitriles, which are valuable in various synthetic applications due to their unique reactivity and stability (Hock, Spitzner, & Koenigs, 2017).
Advancements in Heterocyclic Chemistry
The compound plays a crucial role in the regioselective synthesis of naphthalenes from modified Baylis–Hillman adducts. A Pd-catalyzed cascade reaction involving [1-(4-Bromophenyl)cyclopropyl]acetonitrile leads to the formation of poly-substituted naphthalene derivatives. This process includes a sequential 5-exo-carbopalladation, C(sp3)–H activation to cyclopropane, ring-opening, and concomitant aromatization, showcasing the compound's versatility in constructing complex aromatic systems (Kim, Lee, Kim, & Kim, 2010).
Photoluminescence and Material Science
In the realm of material science, particularly in the development of photoluminescent materials, [1-(4-Bromophenyl)cyclopropyl]acetonitrile derivatives have been explored for their promising characteristics. The synthesis of α,β-diarylacrylonitrile derivatives containing both a biphenyl group and a triphenylamine unit from 2-(4-Bromophenyl)-3-(4-diphenylaminophenyl)acetonitrile has been studied. These derivatives exhibit green fluorescence and show good thermal stability, making them suitable for applications in optoelectronic devices (Li, Li, Liu, Yue, & Yu, 2011).
Biological Applications and Enzyme Inhibition
Research into the biological activities of bromophenol derivatives with cyclopropyl moieties, which include [1-(4-Bromophenyl)cyclopropyl]acetonitrile, has demonstrated their efficacy as inhibitors of carbonic anhydrase enzymes. These compounds exhibit excellent inhibitory effects, particularly against human carbonic anhydrase isoenzymes, making them potential candidates for therapeutic applications (Boztaş et al., 2015).
Novel Synthetic Pathways in Organic Chemistry
The compound is also pivotal in facilitating novel synthetic pathways, such as the construction of 2-Arylbenzo[4,5]thieno[2,3-d]thiazole skeletons through a one-pot CuCl-mediated three-component reaction. This process underscores the compound's utility in creating thiophene-fused polycyclic π-conjugated systems, which are of significant interest in organic electronics and photovoltaics (Zhang et al., 2020).
Mechanism of Action
- The primary target of “[1-(4-Bromophenyl)cyclopropyl]acetonitrile” is not explicitly mentioned in the available literature. However, we know that indole derivatives often interact with various receptors due to their aromatic nature and π-electron delocalization .
- However, indole derivatives are known to impact various pathways, including those related to inflammation, cell signaling, and metabolism .
Target of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
2-[1-(4-bromophenyl)cyclopropyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-10-3-1-9(2-4-10)11(5-6-11)7-8-13/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMADLHUKQWHMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromophenyl)cyclopropyl]acetonitrile | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1444605.png)





![N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1444615.png)

![[1-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B1444617.png)

![2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)-](/img/structure/B1444623.png)
![2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene]](/img/structure/B1444624.png)
![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine](/img/structure/B1444625.png)